molecular formula C12H7Cl3F3NO2 B3041019 1-(3,3,3-TRIFLUORO-2-([(2,3,3-TRICHLOROALLANOYL)OXY]IMINO)PROPYL)BENZENE CAS No. 257287-74-4

1-(3,3,3-TRIFLUORO-2-([(2,3,3-TRICHLOROALLANOYL)OXY]IMINO)PROPYL)BENZENE

Cat. No.: B3041019
CAS No.: 257287-74-4
M. Wt: 360.5 g/mol
InChI Key: ULIRDFNSLLXOIL-UHFFFAOYSA-N
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Description

1-(3,3,3-TRIFLUORO-2-([(2,3,3-TRICHLOROALLANOYL)OXY]IMINO)PROPYL)BENZENE is a complex organic compound characterized by the presence of trifluoromethyl and trichloroallanoate groups

Preparation Methods

The synthesis of 1-(3,3,3-TRIFLUORO-2-([(2,3,3-TRICHLOROALLANOYL)OXY]IMINO)PROPYL)BENZENE involves multiple steps. The process typically starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Industrial production methods may involve the use of specialized equipment and controlled environments to ensure the purity and yield of the compound.

Chemical Reactions Analysis

1-(3,3,3-TRIFLUORO-2-([(2,3,3-TRICHLOROALLANOYL)OXY]IMINO)PROPYL)BENZENE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a reagent in the synthesis of other complex molecules. In biology, it may be used in studies involving enzyme inhibition or protein interactions. In medicine, it could be explored for its potential therapeutic effects. In industry, it may be used in the production of specialized materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,3,3-TRIFLUORO-2-([(2,3,3-TRICHLOROALLANOYL)OXY]IMINO)PROPYL)BENZENE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(3,3,3-TRIFLUORO-2-([(2,3,3-TRICHLOROALLANOYL)OXY]IMINO)PROPYL)BENZENE can be compared with other similar compounds such as 1,2,3-Trifluorobenzene and 1,3,5-Trifluorobenzene. These compounds share some structural similarities but differ in their chemical properties and applications. The unique combination of trifluoromethyl and trichloroallanoate groups in this compound sets it apart from these other compounds.

Properties

IUPAC Name

[(1,1,1-trifluoro-3-phenylpropan-2-ylidene)amino] 2,3,3-trichloroprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3F3NO2/c13-9(10(14)15)11(20)21-19-8(12(16,17)18)6-7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIRDFNSLLXOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=NOC(=O)C(=C(Cl)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,3,3-TRIFLUORO-2-([(2,3,3-TRICHLOROALLANOYL)OXY]IMINO)PROPYL)BENZENE
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1-(3,3,3-TRIFLUORO-2-([(2,3,3-TRICHLOROALLANOYL)OXY]IMINO)PROPYL)BENZENE
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1-(3,3,3-TRIFLUORO-2-([(2,3,3-TRICHLOROALLANOYL)OXY]IMINO)PROPYL)BENZENE
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1-(3,3,3-TRIFLUORO-2-([(2,3,3-TRICHLOROALLANOYL)OXY]IMINO)PROPYL)BENZENE
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1-(3,3,3-TRIFLUORO-2-([(2,3,3-TRICHLOROALLANOYL)OXY]IMINO)PROPYL)BENZENE
Reactant of Route 6
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1-(3,3,3-TRIFLUORO-2-([(2,3,3-TRICHLOROALLANOYL)OXY]IMINO)PROPYL)BENZENE

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